N-[3-(morpholin-4-yl)propyl]-2,2-diphenylacetamide
Description
The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, enhances solubility and bioavailability due to its polar nature.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-21(22-12-7-13-23-14-16-25-17-15-23)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTYZCNYTDXKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202342 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(morpholin-4-yl)propyl]-2,2-diphenylacetamide typically involves the reaction of 2,2-diphenylacetic acid with 3-(morpholin-4-yl)propylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production time. The use of automated systems ensures consistent quality and minimizes human error.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkyl halides, aryl halides, and other electrophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
N-[3-(morpholin-4-yl)propyl]-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate and in drug design.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with various biological macromolecules, leading to changes in their activity or function. The diphenylacetamide moiety can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The table below highlights key structural analogs and their differences:
Physicochemical and Pharmacological Insights
- Morpholine vs. Piperidine/Amino Groups: Compounds with morpholine (e.g., target compound) exhibit higher water solubility compared to analogs with piperidine or diethylamino groups due to the oxygen atom in the morpholine ring .
- Phenoxyacetamide vs. Diphenylacetamide: The phenoxy group in ’s compound may reduce steric hindrance compared to diphenylacetamide, favoring interactions with flat aromatic pockets in proteins .
Biological Activity
N-[3-(morpholin-4-yl)propyl]-2,2-diphenylacetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a morpholine ring attached to a propyl chain and a diphenylacetamide moiety. Its structure can be represented as follows:
This compound has been synthesized and characterized for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to act on various enzymes and receptors, leading to significant pharmacological effects, including:
- Antimicrobial Activity : The compound has shown promising antibacterial and antifungal properties, inhibiting the growth of various pathogens.
- Potassium Channel Modulation : It has been identified as a KCNQ2 potassium channel opener, which may have implications in treating neurological disorders such as migraines .
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against Candida albicans and Candida parapsilosis, with minimal inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .
Cytotoxicity Analysis
Cytotoxicity studies have been conducted using various cell lines. The following table summarizes the IC50 values for selected compounds derived from the same class:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2d | NIH/3T3 | 148.26 |
| 2e | NIH/3T3 | 187.66 |
| Doxorubicin | NIH/3T3 | >1000 |
These results indicate that while the compound exhibits antifungal activity, it shows low cytotoxicity against normal cells at effective concentrations .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Studies suggest that substituents at the para position of the phenyl moiety significantly affect its potency. For instance, increased electronegativity in substituents correlates with enhanced antifungal activity due to improved lipophilicity and interaction with target enzymes .
In Silico Studies
Molecular docking studies have provided insights into the binding interactions of this compound with key targets such as CYP51. The docking scores indicate favorable interactions with critical residues in the enzyme's active site, suggesting potential for further development as an antifungal agent .
Case Studies
- Antifungal Efficacy : A series of derivatives based on this compound were tested against fungal strains. Compounds exhibited varying degrees of efficacy, with some showing MIC values <10 μg/mL against resistant strains.
- Neurological Applications : In animal models, the compound demonstrated significant effects on reducing cortical spreading depressions induced by potassium chloride, indicating potential use in migraine therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
